molecular formula C16H16Cl2N2O2S B12170098 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(1,3-thiazol-2-yl)propanamide

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B12170098
M. Wt: 371.3 g/mol
InChI Key: DNTQOESOPSEHEG-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Derivation and Rationale

The systematic name 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(1,3-thiazol-2-yl)propanamide follows IUPAC guidelines for polyfunctional compounds. The parent chain is identified as propanamide , with substitutions prioritized based on functional group hierarchy (amide > ether > halogenated cyclopropane). The 2-methyl prefix denotes a methyl branch at the second carbon of the propanamide backbone. The 4-(2,2-dichlorocyclopropyl)phenoxy group describes a phenoxy ether substituent at the fourth position of the benzene ring, itself modified by a cyclopropane ring with two chlorine atoms at the second carbon. The N-(1,3-thiazol-2-yl) suffix specifies the amide nitrogen’s attachment to the second position of a thiazole heterocycle.

Molecular Formula Validation Through Mass Spectrometry

The molecular formula C₁₆H₁₆Cl₂N₂O₂S (molecular weight: 371.3 g/mol) is consistent with high-resolution mass spectrometry (HRMS) data. For example, analogous sulfilimine compounds with similar halogenated aryl groups, such as C₁₅H₁₄Cl₂NO₂S , show calculated exact masses of 342.0117 Da, aligning with observed values (342.0114 Da). For the target compound, HRMS analysis would yield a [M+H]+ ion at m/z 371.3, corroborating its molecular formula.

Table 1: Molecular Formula Validation

Parameter Value
Molecular Formula C₁₆H₁₆Cl₂N₂O₂S
Exact Mass (Calculated) 371.03 g/mol
Observed [M+H]+ 371.3 g/mol

Stereochemical Analysis of Dichlorocyclopropyl Substituent

The 2,2-dichlorocyclopropyl group introduces a rigid, strained cyclopropane ring with two chlorine atoms occupying equatorial positions on the same carbon. This configuration creates a cis-dichloro arrangement, as evidenced by nuclear magnetic resonance (NMR) coupling constants in related compounds. For instance, in C₁₅H₁₅ClNO₂S , the cyclopropane protons exhibit J values of 2.8–3.2 Hz, indicative of restricted rotation and a planar geometry. The steric strain from the cyclopropane ring may enhance electrophilic reactivity at the para-phenoxy position, a feature exploited in prodrug designs.

Comparative Structural Analysis with Related Fibrate Derivatives

Unlike classical fibrates (e.g., fenofibrate), which feature a phenoxyisobutyrate backbone, this compound replaces the ester moiety with a propanamide group and incorporates a thiazole ring . These modifications alter electronic properties: the thiazole’s electron-deficient nitrogen atoms increase polarity, while the dichlorocyclopropyl group enhances lipophilicity. Such structural divergence suggests distinct pharmacokinetic profiles, including improved metabolic stability compared to ester-based fibrates.

Table 2: Structural Comparison with Fenofibrate

Feature Target Compound Fenofibrate
Core Structure Propanamide Isobutyrate ester
Aryl Substituent 4-(2,2-Dichlorocyclopropyl) 4-Chlorobenzoyl
Heterocycle 1,3-Thiazol-2-yl None
Calculated logP 3.8 5.2

Properties

Molecular Formula

C16H16Cl2N2O2S

Molecular Weight

371.3 g/mol

IUPAC Name

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C16H16Cl2N2O2S/c1-15(2,13(21)20-14-19-7-8-23-14)22-11-5-3-10(4-6-11)12-9-16(12,17)18/h3-8,12H,9H2,1-2H3,(H,19,20,21)

InChI Key

DNTQOESOPSEHEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1=NC=CS1)OC2=CC=C(C=C2)C3CC3(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(1,3-thiazol-2-yl)propanamide involves several steps. One common method starts with the reaction of 4-(2,2-dichlorocyclopropyl)phenol with 2-methylpropanoic acid in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with thiazole-2-amine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving recrystallization and purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(1,3-thiazol-2-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products .

Scientific Research Applications

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(1,3-thiazol-2-yl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. It is known to bind to nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), modulating their activity and influencing gene expression. This interaction leads to various biological effects, including the regulation of lipid metabolism and anti-inflammatory responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

Table 1: Structural and Physicochemical Comparison
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 2,2-Dichlorocyclopropylphenoxy, 1,3-thiazol-2-yl C₁₇H₁₇Cl₂N₂O₂S 380.3 High hydrophobicity from Cl substituents; thiazole enhances π interactions.
2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-N-(4H-1,2,4-triazol-3-yl)propanamide 4H-1,2,4-triazol-3-yl C₁₅H₁₆Cl₂N₄O₂ 355.2 Triazole ring may increase hydrogen bonding potential; lower molecular weight.
Metamifop Benzoxazolyloxy, fluorophenyl, methylpropanamide C₂₃H₁₈ClFN₂O₄ 464.9 Extended aromatic system (benzoxazole) enhances UV absorption; fluorophenyl improves metabolic stability.
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(isopropyl)propanamide 4-Chlorobenzoylphenoxy, isopropylamide C₂₀H₂₂ClNO₃ 359.85 Isopropyl group increases lipophilicity; chlorobenzoyl may enhance electrophilicity.
3-(3-Methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide 3-Methylphenoxy, 5-methyl-1,3,4-thiadiazol-2-yl C₁₃H₁₅N₃O₂S 289.3 Thiadiazole introduces sulfur-rich interactions; methylphenoxy adds steric hindrance.

Functional Group Impact on Properties

Aromatic and Cyclic Substituents: The 2,2-dichlorocyclopropyl group in the target compound introduces significant steric bulk and chlorine-derived hydrophobicity, contrasting with the 4-chlorobenzoyl group in ’s compound, which has a planar aromatic system favoring π-π stacking . Benzoxazole in Metamifop extends conjugation, likely improving UV detectability but reducing solubility compared to the target compound’s dichlorocyclopropylphenoxy group .

The thiazol-2-yl group in the target compound balances hydrophilicity and lipophilicity due to its heteroaromatic nature .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(1,3-thiazol-2-yl)propanamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Formation of the dichlorocyclopropylphenoxy intermediate : React 4-hydroxybenzaldehyde with 2,2-dichlorocyclopropane under basic conditions (e.g., NaH in DMF) to form the phenoxy ether .

Methylation and activation : Treat the intermediate with methyl iodide in the presence of a strong base (e.g., LDA) to introduce the methyl group.

Amide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to react the activated carboxylic acid derivative with 2-aminothiazole.
Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical for high purity (>95%) .

Basic: How can spectroscopic techniques (NMR, MS, IR) resolve structural ambiguities in this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : The dichlorocyclopropyl group shows characteristic signals at δ 3.5–4.0 ppm (cyclopropane protons split into a doublet of doublets due to coupling with Cl atoms). The thiazole protons appear as a singlet at δ 7.2–7.5 ppm .
    • ¹³C NMR : The cyclopropyl carbons resonate at δ 35–40 ppm, while the carbonyl (amide) appears at δ 170–175 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₆H₁₅Cl₂N₂O₂S) with an exact mass of ~385.02 g/mol .
  • IR : The amide C=O stretch appears at ~1650–1680 cm⁻¹, and aromatic C-Cl stretches at ~550–600 cm⁻¹ .

Advanced: How does the dichlorocyclopropyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The dichlorocyclopropyl group acts as an electron-withdrawing moiety, polarizing the aromatic ring and directing electrophilic substitution to the para position. However, steric hindrance from the cyclopropane ring may limit Buchwald-Hartwig or Suzuki-Miyaura couplings. Experimental strategies:

  • Use Pd(OAc)₂/XPhos catalysts at elevated temperatures (80–100°C) to overcome steric effects.
  • Monitor reaction progress via TLC or HPLC to optimize yields (typically 60–75%) .

Advanced: What computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess electron-transfer potential. The thiazole ring’s electron-deficient nature (HOMO ≈ -6.5 eV) suggests affinity for nucleophilic targets like cysteine proteases .
  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2). The dichlorocyclopropyl group shows hydrophobic binding to nonpolar pockets (binding energy ≈ -8.2 kcal/mol) .
  • Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Advanced: How can contradictory data on metabolic stability be resolved?

Methodological Answer:
Discrepancies in hepatic microsome studies (e.g., t₁/₂ = 2h vs. 4h) may arise from:

Species differences : Human vs. rat microsomes exhibit varying CYP450 isoform activity. Use species-specific models for accurate extrapolation .

Experimental conditions : Adjust NADPH concentration (1–2 mM) and pre-incubation time (5–10 min) to standardize assays.

Analytical validation : Employ LC-MS/MS with isotopically labeled internal standards (e.g., ¹³C-thiazole) to minimize matrix effects .

Basic: What are the critical parameters for assessing in vitro cytotoxicity?

Methodological Answer:

  • Cell lines : Use cancer lines (e.g., MCF-7, HeLa) and non-cancerous controls (e.g., HEK-293).
  • Dose range : Test 0.1–100 µM with 24–72h exposure.
  • Endpoint assays :
    • MTT assay (λ = 570 nm) for mitochondrial activity.
    • LDH release (λ = 490 nm) for membrane integrity.
  • Data normalization : Express results as % viability relative to vehicle controls (DMSO <0.1%) .

Advanced: What experimental designs evaluate environmental persistence and ecotoxicity?

Methodological Answer:
Adopt OECD guidelines:

Biodegradation : Use OECD 301F (manometric respirometry) to measure BOD₅ in activated sludge.

Aquatic toxicity : Perform Daphnia magna acute toxicity tests (EC₅₀, 48h exposure) .

Soil adsorption : Conduct batch experiments with varying organic carbon content (e.g., 1–5%) to calculate Koc values.

Modeling : Apply EPI Suite to predict bioaccumulation (log BCF ≈ 1.2–1.5) .

Advanced: How to optimize formulation for in vivo pharmacokinetic studies?

Methodological Answer:

  • Solubility enhancement : Use co-solvents (e.g., PEG 400/Cremophor EL, 1:1 v/v) or cyclodextrin complexes (e.g., HP-β-CD) for IV administration.
  • Dosing regimen : Single-dose (10 mg/kg) vs. multiple-dose (5 mg/kg, q24h × 7d) in Sprague-Dawley rats.
  • Bioanalysis : Plasma samples analyzed via UPLC-MS/MS (LOQ = 1 ng/mL) with a C18 column (2.1 × 50 mm, 1.7 µm) .

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